molecular formula C13H18N2O3 B1203414 N,N-Dimethylglycylbenzocaine CAS No. 78448-04-1

N,N-Dimethylglycylbenzocaine

Cat. No.: B1203414
CAS No.: 78448-04-1
M. Wt: 250.29 g/mol
InChI Key: DWKRVJWRHNPLHC-UHFFFAOYSA-N
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Description

N,N-Dimethylglycylbenzocaine (CAS: 78448-04-1) is a benzocaine derivative with the molecular formula C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol . Structurally, it consists of a benzocaine moiety (ethyl 4-aminobenzoate) modified by the addition of an N,N-dimethylglycine group via an amide linkage. This modification introduces a tertiary amine and enhances polarity compared to benzocaine. Key physicochemical properties include a density of 1.21±0.1 g/cm³, boiling point of 437.5±45.0°C, and flash point of 218.3±28.7°C .

Properties

CAS No.

78448-04-1

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl 4-[[2-(dimethylamino)acetyl]amino]benzoate

InChI

InChI=1S/C13H18N2O3/c1-4-18-13(17)10-5-7-11(8-6-10)14-12(16)9-15(2)3/h5-8H,4,9H2,1-3H3,(H,14,16)

InChI Key

DWKRVJWRHNPLHC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C)C

Synonyms

JK-42
N,N-dimethylglycylbenzocaine
N,N-dimethylglycylbenzocaine hydrochloride
N,N-dimethylglycylbenzocaine, monohydrochloride

Origin of Product

United States

Comparison with Similar Compounds

N,N-Dimethylglycine (DMG) and DMG-HCl

  • Structural Differences: DMG (C₄H₉NO₂, MW: 119.12 g/mol) lacks the benzoyl group and ester linkage present in N,N-dimethylglycylbenzocaine, making it a simpler, more hydrophilic molecule . DMG-HCl (CAS: 2491-06-7) is its hydrochloride salt, enhancing water solubility .
  • The hydrochloride salt (DMG-HCl) is reagent-grade (98–102% purity), emphasizing its stability .

Benzalkonium Chloride Derivatives (e.g., BAC12)

  • Structural Features : BAC12 (C₂₁H₃₈ClN, MW: 340.0 g/mol) is a quaternary ammonium compound with a benzyl group and dodecyl chain, contrasting with the tertiary amine and ester groups in this compound .
  • Function : BAC12 is an antimicrobial surfactant, while the target compound’s design suggests anesthetic properties. The quaternary ammonium group in BAC12 confers permanent positive charge, enhancing membrane disruption, whereas the tertiary amine in this compound may influence pH-dependent solubility .

Peptide Derivatives (e.g., N-[2-(benzoylthio)acetyl]-gly-gly-gly-oh)

  • Complexity : These peptides (e.g., C₁₃H₁₇N₃O₅S, MW: 327.35 g/mol) feature multiple glycine units and a benzoylthio group, contrasting with the single dimethylglycine modification in this compound .
  • Metabolism : Peptide derivatives may undergo enzymatic cleavage, while the amide bond in this compound could offer greater metabolic stability compared to ester-based anesthetics like benzocaine .

Data Table: Key Properties of Compared Compounds

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
This compound 78448-04-1 C₁₃H₁₈N₂O₃ 250.29 Density: 1.21±0.1 g/cm³; BP: 437.5°C Potential local anesthetic
N,N-Dimethylglycine (DMG) 1118-68-9 C₄H₉NO₂ 119.12 Hydrophilic; methyl donor Supplement, reagent
DMG-HCl 2491-06-7 C₄H₉NO₂·HCl 139.6 Highly water-soluble; reagent-grade Laboratory use
BAC12 N/A C₂₁H₃₈ClN 340.0 Quaternary ammonium; surfactant Antimicrobial agent
Peptide Derivative 103725-47-9 C₁₃H₁₇N₃O₅S 327.35 Benzoylthio group; enzymatic cleavage Research compound

Research Insights and Implications

  • However, it remains less soluble than DMG-HCl due to the ethyl ester group .
  • Stability : The amide linkage may confer greater hydrolytic stability than benzocaine’s ester, prolonging its duration of action .
  • Safety : While DMG exhibits low toxicity, the safety profile of this compound requires further study, particularly regarding metabolic byproducts .

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